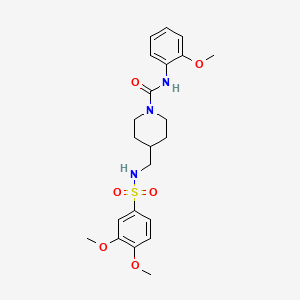![molecular formula C12H11N3O3 B2862828 6-Nitro-7-[(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1714928-83-2](/img/structure/B2862828.png)
6-Nitro-7-[(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-7-[(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one is a complex organic compound characterized by its nitro group and prop-2-yn-1-ylamino moiety. This compound belongs to the quinoline derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-7-[(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions One common method starts with the nitration of quinoline to introduce the nitro group at the 6-position
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions such as temperature, pressure, and pH. Catalysts and specific solvents are often used to increase the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of amino derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Biologically, quinoline derivatives have shown potential in various therapeutic areas. They are studied for their antimicrobial, antifungal, and anticancer properties.
Medicine: In medicine, derivatives of this compound are explored for their potential use in treating diseases such as malaria and cancer. Their ability to interact with biological targets makes them promising candidates for drug development.
Industry: In the industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 6-Nitro-7-[(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. The nitro group and the prop-2-yn-1-ylamino moiety play crucial roles in these interactions, leading to biological effects such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Quinoline: A basic structure without the nitro and prop-2-yn-1-ylamino groups.
6-Nitroquinoline: Similar to the compound but lacks the prop-2-yn-1-ylamino group.
7-Aminoquinoline: Contains an amino group at the 7-position but lacks the nitro group.
Uniqueness: The presence of both the nitro group and the prop-2-yn-1-ylamino group in 6-Nitro-7-[(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one distinguishes it from other quinoline derivatives. This combination of functional groups contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
6-nitro-7-(prop-2-ynylamino)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-2-5-13-10-7-9-8(3-4-12(16)14-9)6-11(10)15(17)18/h1,6-7,13H,3-5H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBDNGORVFMNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=C(C=C2CCC(=O)NC2=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
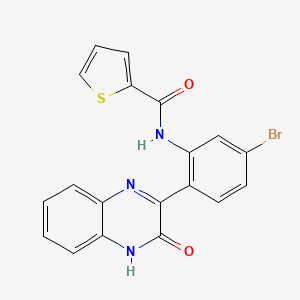
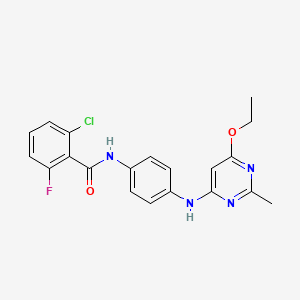
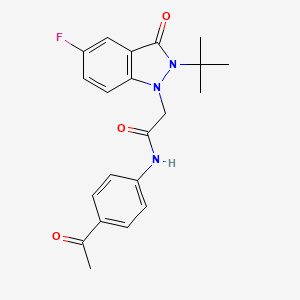
![5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline](/img/structure/B2862751.png)
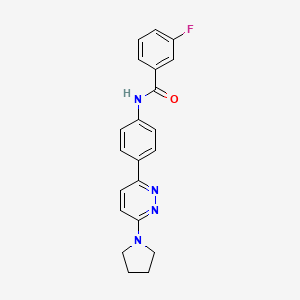
![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide](/img/structure/B2862753.png)
![N-(2-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2862754.png)
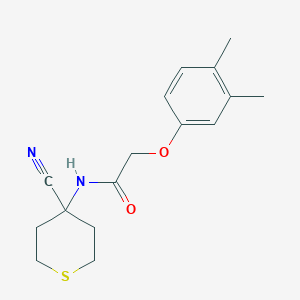
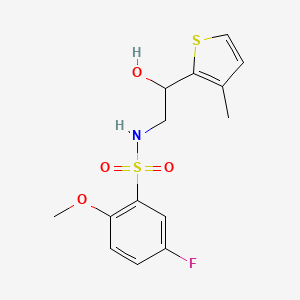
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,2-oxazole-5-carboxylic acid](/img/structure/B2862757.png)
![2-methoxy-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine](/img/structure/B2862759.png)
![2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride](/img/new.no-structure.jpg)

